

Go6976: A Technical Guide to its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Go6976 is a potent, cell-permeable, and reversible inhibitor of a range of protein kinases. Initially identified as a selective inhibitor of the conventional protein kinase C (PKC) isoforms, its activity profile has been shown to encompass other critical signaling kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (Flt3). This technical guide provides an in-depth analysis of the mechanism of action of **Go6976**, presenting key quantitative data, detailed experimental methodologies, and visual representations of its impact on cellular signaling pathways.

Core Mechanism of Action: Kinase Inhibition

Go6976 exerts its biological effects through the competitive inhibition of ATP binding to the catalytic domain of sensitive kinases. Its indolocarbazole structure allows it to fit into the ATP-binding pocket of these enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition disrupts the signaling cascades controlled by these kinases, leading to a variety of cellular responses.

Primary Targets: Conventional Protein Kinase C (PKC) Isoforms



Go6976 demonstrates high affinity for the calcium-dependent, conventional PKC isoforms (cPKCs), specifically PKCα and PKCβ1.[1] It is significantly less potent against the novel (nPKCs) and atypical (aPKCs) PKC isoforms.[2] This selectivity for cPKCs makes it a valuable tool for dissecting the specific roles of these isoforms in cellular processes.

Secondary Targets and Off-Target Effects

Beyond its effects on PKC, **Go6976** has been shown to inhibit other kinases with significant potency. Notably, it is a potent inhibitor of JAK2 and Flt3, both of which are crucial mediators in hematopoiesis and are implicated in various cancers.[1] The compound also exhibits inhibitory activity against TrkA and TrkB. This broader activity profile should be considered when interpreting experimental results.

Quantitative Inhibition Data

The inhibitory potency of **Go6976** against a panel of kinases is summarized below. These values, typically presented as the half-maximal inhibitory concentration (IC50), are crucial for determining appropriate experimental concentrations.

Target Kinase	IC50 (nM)	Species/System	Reference
PKC (total)	7.9	Rat Brain	[1]
ΡΚCα	2.3	Cell-free assay	[1]
ΡΚCβ1	6.2	Cell-free assay	[1]
ΡΚCδ	> 3000	In vitro	
ΡΚCε	> 3000	In vitro	
РКС	> 3000	In vitro	
JAK2	Potent inhibitor	Cell-free assay	[1]
Flt3	Potent inhibitor	Cell-free assay	[1]
TrkA	5	In vitro	
TrkB	30	In vitro	
JAK3	130	In vitro	



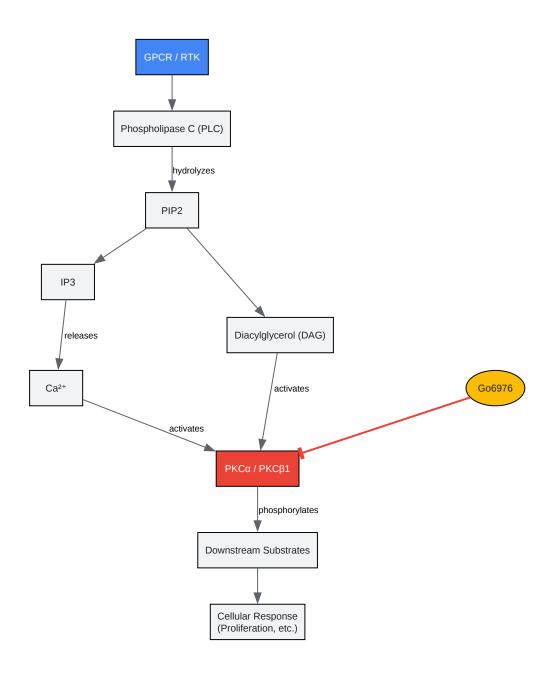
Impact on Cellular Signaling Pathways

The inhibition of its target kinases by **Go6976** leads to the modulation of several critical signaling pathways.

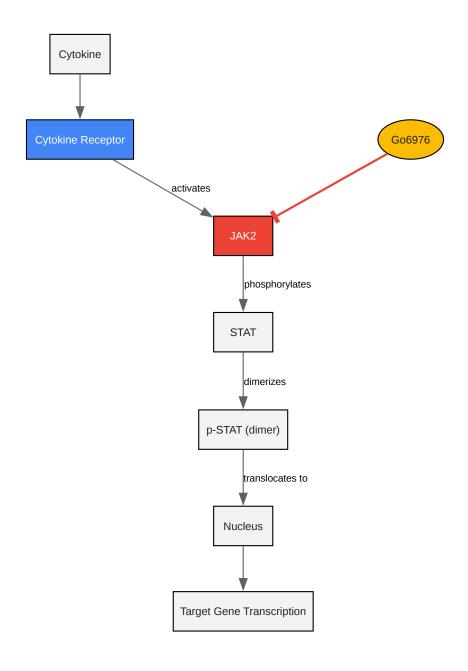
PKC Signaling Pathway

By inhibiting conventional PKC isoforms, **Go6976** blocks the downstream signaling events initiated by diacylglycerol (DAG) and intracellular calcium. This can affect a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.

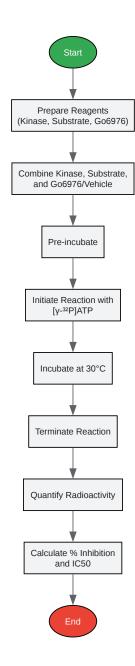












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